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Compound of Interest

Compound Name: Acrylic anhydride

Cat. No.: B7721705 Get Quote

An in-depth technical guide on the synthesis of acrylic anhydride, prepared for researchers,

scientists, and drug development professionals. This document outlines various synthetic

methodologies, providing detailed experimental protocols and quantitative data to facilitate

reproducible research.

Core Synthesis Methodologies
Acrylic anhydride is a valuable reagent in organic synthesis, primarily utilized for the

introduction of the acryloyl group. Its synthesis can be achieved through several distinct

pathways, each with its own advantages and challenges. The most common methods involve

the reaction of acrylic acid or its derivatives with dehydrating or coupling agents.

Synthesis from Acryloyl Chloride and Acrylic Acid
This method is a straightforward approach that relies on the reaction of an acid chloride with a

carboxylate salt, formed in situ by the deprotonation of acrylic acid with a tertiary amine base.

Reaction Scheme:

Experimental Protocol:

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of acrylic acid (2.0

g, 30 mmol) and triethylamine (2.8 g, 30 mmol) in 50 mL of tetrahydrofuran (THF) is prepared

and cooled in an ice bath.[1] Acryloyl chloride (2.7 g, 30 mmol) is then added dropwise over a

period of 5 minutes.[1] The reaction mixture is subsequently allowed to warm to room

temperature and is stirred for 16 hours. The resulting precipitate of triethylamine hydrochloride
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is removed by filtration. The solvent is evaporated from the filtrate under reduced pressure. The

residue is then dissolved in 25 mL of dichloromethane (CH2Cl2) and washed twice with 50 mL

portions of dilute aqueous sodium bicarbonate (NaHCO3) solution, followed by a single wash

with 50 mL of saturated aqueous sodium chloride (NaCl) solution. The organic layer is dried

over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is removed by rotary

evaporation to yield acrylic anhydride as a light yellow liquid.[1]

Quantitative Data:

Parameter Value Reference

Yield 70-80% [1]

Purity
Not specified, used without

further purification
[1]

Logical Relationship Diagram:
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Caption: Synthesis of acrylic anhydride from acryloyl chloride.
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Synthesis from Acrylic Acid and Benzenesulfonyl
Chloride
This method utilizes benzenesulfonyl chloride as a dehydrating agent in the presence of

triethylamine.

Experimental Protocol:

In a 3-liter, four-necked glass reactor equipped with a thermometer and a stirrer, under a dry air

atmosphere, place 1,240 g of methylene chloride, 1.08 g of Sumilizer GM (a polymerization

inhibitor), 0.65 g of Sumilizer TP-D, 0.65 g of Sumilizer WX-R, 216 g (3.0 mol) of acrylic acid,

and 264 g (1.5 mol) of benzenesulfonyl chloride.[2] The mixture is cooled to 5°C. Then, 304 g

(3.0 mol) of triethylamine is added dropwise over 2 hours, maintaining the reaction temperature

at or below 30°C.[2] After the addition is complete, the mixture is stirred for an additional hour

at the same temperature. The reaction progress can be monitored by Gas Chromatography

(GC). Following the reaction, 375 g of water is added to wash the mixture. The organic layer is

washed twice more with 563 g of water each time. Finally, the methylene chloride is removed

by distillation to obtain the acrylic anhydride.[2]

Quantitative Data:

Parameter Value Reference

Yield 91% [2]

Purity (by GC) 99% [2]

Experimental Workflow Diagram:
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Caption: Workflow for the synthesis of acrylic anhydride.
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Synthesis from Acrylic Acid and Acetic Anhydride
(Transanhydrification)
This method involves an equilibrium reaction between acrylic acid and acetic anhydride, where

the more volatile acetic acid is removed by distillation to drive the reaction towards the

formation of acrylic anhydride.[3]

Experimental Protocol:

A mixture of acrylic acid and acetic anhydride, with a molar ratio of acrylic acid to acetic

anhydride of 1.5, is subjected to stirring. The reaction is carried out for 5 hours, during which

acetic acid is continuously drawn off under a pressure of 100 mmHg. The temperature is

maintained at 85°C at the beginning and increased to 95°C by the end of the reaction.

Throughout the reaction and subsequent distillation, polymerization inhibitors such as copper

sulfate (500 ppm) and phenothiazine (500 ppm) are gradually introduced into the top of the

distillation column. After the reaction period, distillation is performed. A first fraction containing

unreacted acetic anhydride, acrylic acid, and acrylic acetic mixed anhydride is collected at 57-

76°C under 20 mmHg. The desired acrylic anhydride is then distilled at 76°C under 20

mmHg.

Quantitative Data:

Parameter Value Reference

Yield 75%

Molar Ratio (Acrylic Acid:Acetic

Anhydride)
1.5

Reaction Temperature 85-95°C

Pressure (Reaction) 100 mmHg

Distillation Temperature

(Product)
76°C

Distillation Pressure (Product) 20 mmHg

Signaling Pathway Diagram (Reaction Equilibrium):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://patents.google.com/patent/US7074957B2/en
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2 Acrylic Acid

Acrylic Anhydride

 + Acetic Anhydride

Acetic Anhydride

2 Acetic Acid (removed)

Click to download full resolution via product page

Caption: Transanhydrification equilibrium for acrylic anhydride synthesis.

Synthesis from Acrylic Acid, Acetylene, and Nickel
Carbonyl
A commercially viable process for producing acrylic anhydride in high yields involves the

reaction of acrylic acid with acetylene and nickel carbonyl in an inert organic solvent.[4]

Experimental Protocol:

In a suitable reaction vessel, 600 parts of acrylic acid and 0.2 parts of hydroquinone (as a

polymerization inhibitor) are dissolved in 500 parts of ethylene dichloride.[4] Acetylene is

passed into this solution with agitation at a slight positive pressure. 227 parts of nickel carbonyl

are then introduced. The reaction temperature is maintained at 40-50°C until the gas

absorption ceases. The precipitated nickel acrylate is removed by filtration. The solvent is then

removed from the filtrate by distillation at 60°C under 20 mm pressure to yield acrylic
anhydride of high purity.[4]

Quantitative Data:

Parameter Value Reference

Yield (in ethylene dichloride) 88.3% [4]

Yield (in toluene) 83.0% [4]

Reaction Temperature 40-50°C [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b7721705?utm_src=pdf-body-img
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://patents.google.com/patent/US2738368A/en
https://patents.google.com/patent/US2738368A/en
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://patents.google.com/patent/US2738368A/en
https://patents.google.com/patent/US2738368A/en
https://patents.google.com/patent/US2738368A/en
https://patents.google.com/patent/US2738368A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship Diagram:
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Caption: Synthesis of acrylic anhydride using nickel carbonyl.

Conclusion
The synthesis of acrylic anhydride can be approached through various effective methods. The

choice of a particular synthetic route will depend on factors such as the desired scale, available

starting materials, required purity, and safety considerations, particularly concerning the

handling of toxic reagents like nickel carbonyl. The provided protocols and data serve as a

comprehensive guide for the laboratory-scale preparation of this important chemical

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b7721705?utm_src=pdf-body-img
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://www.benchchem.com/product/b7721705?utm_src=pdf-body
https://www.benchchem.com/product/b7721705?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Synthesis routes of Acrylic anhydride [benchchem.com]

2. Acrylic anhydride | 2051-76-5 [chemicalbook.com]

3. US7074957B2 - Process for preparing (meth)acrylic anhydride - Google Patents
[patents.google.com]

4. US2738368A - Preparation of acrylic anhydride - Google Patents [patents.google.com]

To cite this document: BenchChem. [synthesis process for acrylic anhydride]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7721705#synthesis-process-for-acrylic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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